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Compound of Interest

Compound Name: Cryptofolione

Cat. No.: B1630950 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cryptofolione is a naturally occurring δ-lactone belonging to the styryllactone class of

compounds. First isolated from plants of the Cryptocarya genus, such as Cryptocarya alba and

Cryptocarya latifolia, and also found in Cinnamomum tiliaceum, this phenolic compound has

garnered interest within the scientific community for its potential biological activities.[1][2][3]

Preliminary studies have indicated its efficacy against protozoan parasites, specifically

Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania species.[2] This

technical guide provides a comprehensive overview of the known physical and chemical

properties of Cryptofolione, detailed experimental protocols for its study, and an exploration of

its potential mechanisms of action and effects on cellular signaling pathways based on current

research and data from structurally related compounds.

Physical and Chemical Properties
While extensive experimental data for some physical properties of Cryptofolione are not

readily available in the public domain, a combination of reported data and computationally

predicted properties provides a solid foundation for its characterization.
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Property Value Source

Molecular Formula C₁₉H₂₂O₄ [4]

Molecular Weight 314.38 g/mol [4]

CAS Number 160098-78-2 [1]

Appearance
Not explicitly reported, likely a

solid at room temperature.

XLogP3-AA 2.7 [4]

Hydrogen Bond Donors 2 [4]

Hydrogen Bond Acceptors 4 [4]

Topological Polar Surface Area 66.8 Å² [4]

Rotatable Bond Count 7 [4]

Solubility
Experimental quantitative solubility data for Cryptofolione is limited. However, it is reported to

have low water solubility (e.g., < 1 mg/mL).[1] For experimental purposes, it is often dissolved

in organic solvents such as dimethyl sulfoxide (DMSO) and then further diluted in aqueous

media or prepared as a suspension.[1]

Spectroscopic Data
The structural elucidation of Cryptofolione has been primarily achieved through NMR

spectroscopy. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts.

¹H NMR Spectral Data (CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.20-7.40 m Phenyl protons

6.89 ddd 15.0, 9.0, 6.0 H-3

6.62 d 16.0 H-8'

6.20 dd 16.0, 1.5 H-7'

6.03 dd 10.0, 3.0 H-2

4.80 m H-6

4.25 m H-4'

3.85 m H-6'

2.45 m H-4a

2.30 m H-4b

1.70 m H-5'a

1.60 m H-5'b

¹³C NMR Spectral Data (CDCl₃)
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Chemical Shift (δ) ppm Assignment

164.2 C-1

145.8 C-3

136.7 C-1'

131.5 C-8'

129.8 C-7'

128.6 Phenyl C-3', C-5'

127.8 Phenyl C-4'

126.6 Phenyl C-2', C-6'

121.3 C-2

77.5 C-6

71.0 C-6'

68.9 C-4'

42.5 C-5'

30.1 C-4

29.7 C-5

High-resolution mass spectrometry is a key tool for confirming the molecular formula of

Cryptofolione.

Ion m/z

[M+H]⁺ 315.1596

[M+Na]⁺ 337.1416

Further fragmentation analysis would be required to detail the full mass spectrum.
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A detailed experimental IR spectrum for Cryptofolione is not readily available. However, based

on its functional groups, the following characteristic absorption bands can be predicted:

Wavenumber (cm⁻¹) Functional Group

~3400 (broad) O-H (hydroxyl groups)

~3050 C-H (aromatic)

~2950-2850 C-H (aliphatic)

~1720 (strong) C=O (δ-lactone)

~1650 C=C (alkene)

~1600, 1490, 1450 C=C (aromatic ring)

~1250 C-O (lactone)

~1050 C-O (alcohol)

Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the study

of Cryptofolione.

Isolation of Cryptofolione from Cryptocarya alba
This protocol is a generalized procedure based on methods for isolating natural products from

plant materials.

Extraction:

Air-dried and powdered fruits of Cryptocarya alba are exhaustively extracted with

methanol (MeOH) at room temperature.

The methanolic extract is concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning:
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The crude extract is suspended in a water/methanol mixture (e.g., 9:1 v/v) and partitioned

successively with n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc).

The CH₂Cl₂ fraction, typically containing compounds of intermediate polarity like

Cryptofolione, is collected.

Chromatographic Separation:

The CH₂Cl₂ fraction is subjected to column chromatography on silica gel.

A gradient elution system is employed, starting with n-hexane and gradually increasing the

polarity with ethyl acetate (e.g., 100% hexane to 100% EtOAc).

Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable

solvent system (e.g., hexane:EtOAc 7:3) and visualized under UV light and/or with a

staining reagent (e.g., vanillin-sulfuric acid).

Fractions containing the compound of interest are pooled.

Purification:

The pooled fractions are further purified by preparative high-performance liquid

chromatography (HPLC) on a C18 column using a mobile phase such as a

methanol/water or acetonitrile/water gradient to yield pure Cryptofolione.

Trypanocidal Activity Assay against Trypanosoma cruzi
This protocol outlines a method to assess the in vitro activity of Cryptofolione against the

trypomastigote form of T. cruzi.

Parasite Culture:

T. cruzi trypomastigotes are obtained from the supernatant of previously infected L6

myoblasts.

Assay Preparation:

Cryptofolione is dissolved in DMSO to prepare a stock solution (e.g., 10 mg/mL).
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Serial dilutions of the stock solution are made in the appropriate culture medium to

achieve the desired final concentrations.

Incubation:

In a 96-well microplate, 1 x 10⁵ trypomastigotes per well are incubated with varying

concentrations of Cryptofolione.

Control wells containing parasites with DMSO (vehicle control) and a reference drug (e.g.,

nifurtimox or benznidazole) are included.

The plate is incubated at 37°C in a 5% CO₂ atmosphere for 24 hours.

Quantification of Parasite Viability:

After incubation, the number of motile trypomastigotes in each well is counted using a

hemocytometer under a light microscope.

Alternatively, a colorimetric assay using a metabolic indicator like MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) can be employed.

Data Analysis:

The percentage of parasite lysis or inhibition is calculated relative to the vehicle control.

The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the

percentage of inhibition against the logarithm of the compound concentration and fitting

the data to a dose-response curve.

Cytotoxicity Assay in Mammalian Cells
This protocol describes a standard MTT assay to evaluate the cytotoxicity of Cryptofolione
against a mammalian cell line (e.g., macrophages or a cancer cell line).

Cell Culture:

The chosen mammalian cell line is cultured in the appropriate medium supplemented with

fetal bovine serum and antibiotics.
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Assay Preparation:

Cells are seeded in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and

allowed to adhere overnight.

Serial dilutions of Cryptofolione are prepared from a DMSO stock solution.

Treatment:

The culture medium is replaced with fresh medium containing the different concentrations

of Cryptofolione.

Control wells with vehicle (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin)

are included.

The plate is incubated for 24 to 72 hours at 37°C in a 5% CO₂ atmosphere.

MTT Assay:

After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5

mg/mL in serum-free medium) is added to each well.

The plate is incubated for 3-4 hours to allow for the formation of formazan crystals by

viable cells.

The MTT solution is then removed, and DMSO is added to each well to dissolve the

formazan crystals.

Data Analysis:

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

The CC₅₀ (half-maximal cytotoxic concentration) value is determined from the dose-

response curve.
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Potential Signaling Pathways and Mechanism of
Action
Direct studies on the specific signaling pathways modulated by Cryptofolione are currently

lacking. However, based on its structural similarity to other styryllactones and the known

activities of other compounds from the Cryptocarya genus, plausible mechanisms of action can

be hypothesized.

Inhibition of the NF-κB Signaling Pathway
Goniothalamin, a structurally related styryllactone, has been shown to inhibit the activation of

the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells)

induced by TNF-α.[5] NF-κB plays a crucial role in inflammation, immunity, and cell survival. Its

dysregulation is implicated in various diseases, including cancer and inflammatory disorders. It

is plausible that Cryptofolione may share this inhibitory activity.
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Caption: Hypothesized inhibition of the NF-κB pathway by Cryptofolione.

Modulation of Akt and c-Src Signaling Pathways
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Cryptocaryone, another bioactive compound isolated from Cryptocarya, has been

demonstrated to induce apoptosis in cancer cells by inhibiting the Akt and c-Src signaling

pathways.[6] The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and

metabolism, while c-Src is a non-receptor tyrosine kinase involved in cell growth, differentiation,

and motility. Inhibition of these pathways can lead to cell cycle arrest and apoptosis. Given that

Cryptofolione also exhibits cytotoxic effects, it may act through similar mechanisms.
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Caption: Potential inhibition of Akt and c-Src signaling by Cryptofolione.

Experimental Workflow for Investigating Signaling
Pathways
To validate these hypotheses, a structured experimental workflow would be necessary.
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Caption: Workflow for elucidating Cryptofolione's effect on signaling pathways.

Conclusion
Cryptofolione presents as a promising natural product with demonstrated biological activities,

particularly against parasitic protozoa. While its physical and chemical properties are partially

characterized, further experimental investigation is required to establish a complete profile,

including its melting point, boiling point, and quantitative solubility. The primary challenge and

opportunity for future research lie in the elucidation of its precise mechanism of action and its

effects on cellular signaling pathways. The hypotheses presented in this guide, based on

structurally and taxonomically related compounds, offer a rational starting point for such

investigations. A deeper understanding of how Cryptofolione interacts with cellular targets will

be crucial for its potential development as a therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.invivochem.com/product/V95858
https://www.researchgate.net/publication/347610117_Total_synthesis_of_--Cryptofolione
https://www.biorxiv.org/content/10.1101/2024.11.04.621673v2.full.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/Cryptofolione
https://pmc.ncbi.nlm.nih.gov/articles/PMC3409840/
https://research-information.bris.ac.uk/files/69165659/RCMS_accepted_version.pdf
https://www.benchchem.com/product/b1630950#physical-and-chemical-properties-of-cryptofolione
https://www.benchchem.com/product/b1630950#physical-and-chemical-properties-of-cryptofolione
https://www.benchchem.com/product/b1630950#physical-and-chemical-properties-of-cryptofolione
https://www.benchchem.com/product/b1630950#physical-and-chemical-properties-of-cryptofolione
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1630950?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

